Palmitic monoisopropanolamide, (S)-
Description
Contextual Significance of Chiral Fatty Amides in Chemical Science
Fatty acid amides are compounds formed from the reaction of fatty acids with ammonia (B1221849) or amines. taylorandfrancis.com The introduction of a chiral center, as seen in (S)-Palmitic Monoisopropanolamide, has profound implications in chemical science. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit distinct biological and chemical behaviors. This difference is critical in fields like pharmaceuticals and agrochemicals, where one enantiomer may be active while the other is inactive or even detrimental. iupac.org
The scientific community has developed various strategies for the synthesis and separation of chiral compounds. Chiral amides are utilized as key intermediates in asymmetric synthesis to create enantiomerically pure products, such as amino acids. iupac.org Techniques like high-performance liquid chromatography (HPLC) using chiral stationary phases are employed to resolve and analyze the enantiomers of fatty acid derivatives. nih.gov The study of chiral fatty amides is therefore fundamental to understanding stereospecific interactions in chemical and biological systems and to developing highly selective and effective molecules.
Overview of Palmitic Acid Derivatives in Contemporary Research
Palmitic acid, a 16-carbon saturated fatty acid, is the most common saturated fatty acid in animals and plants and is a precursor in the synthesis of longer fatty acids. wikipedia.org Its derivatives, compounds formed through various chemical modifications, are a significant focus of contemporary research. nih.gov These derivatives are investigated for a wide range of applications.
In materials science, palmitic acid is used to produce soaps, cosmetics, and release agents. wikipedia.org Fatty amides derived from it can act as viscosity enhancers and surfactants. taylorandfrancis.comresearchgate.net In biomedical research, derivatives of palmitic acid are being explored for their potential roles in cellular processes and disease. Studies have investigated their influence on cancer cell signaling pathways, inflammation, and cardiovascular health. nih.govmdpi.com For instance, certain derivatives have been shown to induce apoptosis in tumor cells and inhibit tumor proliferation. nih.gov The lipophilization of polyphenols with fatty acids, including palmitic acid, is another area of research aimed at enhancing the bioactivities of the original compounds. acs.org This broad spectrum of research underscores the versatility of the palmitic acid scaffold for creating novel functional molecules.
Rationale for Focused Academic Inquiry into (S)-Palmitic Monoisopropanolamide
Despite the broad interest in both chiral amides and palmitic acid derivatives, there has been minimal to no formal academic or commercial inquiry into the specific biological or pharmacological properties of Palmitic Monoisopropanolamide, including its distinct (S)-enantiomer. The compound is primarily recognized in chemical databases as a racemic mixture.
The rationale for a focused academic investigation into (S)-Palmitic Monoisopropanolamide stems from a convergence of the principles outlined previously.
The Principle of Chirality: Given that enantiomers of a compound can have vastly different effects, the established bioactivity of various fatty acid amides necessitates separate investigations of their individual enantiomers. The biological effects of the racemic mixture of palmitic monoisopropanolamide, if any were to be found, could not be properly understood without studying the (S)- and (R)- forms in isolation.
Structure-Activity Relationships: Research into other fatty acid amides has demonstrated that modifications to the amide headgroup and the fatty acid chain length significantly influence activity. nih.gov A systematic study of (S)-Palmitic Monoisopropanolamide would contribute to a deeper understanding of these structure-activity relationships.
Untapped Potential: The lack of research into this specific molecule represents an unexplored area of chemical space. Given the diverse applications of related palmitic acid derivatives, from material science to pharmacology, (S)-Palmitic Monoisopropanolamide holds untapped potential as a novel surfactant, emulsifier, or bioactive agent.
A focused inquiry would begin with its chemical synthesis and stereochemical characterization, followed by an evaluation of its physicochemical properties. Such foundational research is a prerequisite for any future exploration of its utility.
Data Tables
Table 1: Properties of Palmitic Acid
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Hexadecanoic acid | wikipedia.org |
| Chemical Formula | CH₃(CH₂)₁₄COOH | wikipedia.org |
| Molar Mass | 256.42 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 62.9 °C (145.2 °F) |
| Boiling Point | 351 °C (664 °F) | |
Table 2: Properties of Monoisopropanolamine
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1-Aminopropan-2-ol | |
| Chemical Formula | C₃H₉NO | |
| Molar Mass | 75.11 g/mol | |
| Appearance | Colorless liquid | noaa.gov |
| Odor | Slight ammonia-like | noaa.gov |
| Uses | Emulsifier, stabilizer, neutralizer | dow.com |
Table 3: Properties of (±)-Palmitic Monoisopropanolamide
| Property | Value | Reference |
|---|---|---|
| Systematic Name | N-(2-hydroxypropyl)hexadecanamide | |
| Molecular Formula | C₁₉H₃₉NO₂ | |
| Molecular Weight | 313.5185 g/mol | |
| Stereochemistry | Racemic |
| Defined Stereocenters | 1 | |
Properties
CAS No. |
179951-57-6 |
|---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-[(2S)-2-hydroxypropyl]hexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m0/s1 |
InChI Key |
VQNMGLLFMPXVFN-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@H](C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C)O |
Origin of Product |
United States |
Stereoselective Synthesis and Advanced Preparative Methodologies
General Principles of Amide Bond Formation for Chiral Compounds
The formation of an amide bond is a cornerstone of organic synthesis. When the target molecule is chiral, the synthetic route must be carefully designed to produce the desired stereoisomer in high purity.
Conventional chemical synthesis of monoisopropanolamides typically involves the reaction of a carboxylic acid or its activated derivative with an amine. For the synthesis of (S)-Palmitic monoisopropanolamide, this would involve palmitic acid and (S)-isopropanolamine. The direct reaction requires high temperatures and often results in low yields due to the formation of stable carboxylate-ammonium salts.
To overcome these limitations, activating agents are employed to convert the carboxylic acid into a more reactive species, such as an acid chloride, an anhydride, or an activated ester. These activated intermediates then readily react with the amine to form the amide bond under milder conditions. However, these methods can be expensive and may not be environmentally friendly. catrin.com
A significant challenge in the conventional synthesis of chiral amides is the potential for racemization, where the desired stereocenter loses its specific configuration. This is particularly a risk if the chiral center is adjacent to the carbonyl group. thieme-connect.com
| Reagent Type | Example | Conditions | Key Considerations |
| Acid Halide | Palmitoyl (B13399708) chloride | Base (e.g., triethylamine) | Potential for side reactions, corrosive nature of reagents. |
| Activated Ester | N-Hydroxysuccinimide (NHS) ester of palmitic acid | Amine coupling | Milder conditions, but requires pre-activation step. |
| Carbodiimide | Dicyclohexylcarbodiimide (DCC) | With (S)-isopropanolamine | Formation of urea (B33335) byproduct can complicate purification. |
This table presents common conventional methods for amide synthesis.
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions, offering a powerful strategy for creating chiral molecules. nih.gov Enzymes, particularly lipases and proteases, can catalyze the formation of amide bonds with high enantioselectivity, often under mild and environmentally benign conditions. researchgate.net
For the synthesis of (S)-Palmitic monoisopropanolamide, a lipase (B570770) could be used to selectively acylate (S)-isopropanolamine from a racemic mixture or to catalyze the aminolysis of a palmitic acid ester with the chiral amine. This approach can lead to high enantiomeric excess of the desired (S)-product. The use of enzymes in organic solvents has expanded the scope of these reactions, allowing for the synthesis of a wide range of chiral amides.
Enantioselective Synthetic Strategies for (S)-Configuration
To achieve the specific (S)-configuration of Palmitic monoisopropanolamide, several enantioselective strategies can be employed. These methods are designed to favor the formation of one enantiomer over the other.
Chiral catalysts are substances that can direct a chemical reaction to preferentially form one enantiomer. These catalysts, used in small amounts, can be metal complexes with chiral ligands or purely organic molecules. nih.govfrontiersin.org In the context of synthesizing (S)-Palmitic monoisopropanolamide, a chiral catalyst could be used in the key amide-forming step or in a reaction that establishes the chiral center of the isopropanolamine precursor.
For instance, asymmetric hydrogenation of a suitable prochiral substrate using a chiral rhodium or iridium catalyst can produce (S)-isopropanolamine with high enantiopurity. nih.gov This chiral amine can then be coupled with palmitic acid. Another approach involves the catalytic asymmetric amination of a prochiral enolate, where a chiral catalyst controls the facial selectivity of the nitrogen addition. acs.org
| Catalyst Type | Reaction Type | Potential Application |
| Chiral Phosphoric Acids | Asymmetric Mannich-type reactions | Synthesis of chiral amine precursors. frontiersin.org |
| Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric acylation | Direct enantioselective amidation. frontiersin.org |
| Chiral Metal-Ligand Complexes | Asymmetric hydrogenation | Preparation of enantiopure (S)-isopropanolamine. nih.gov |
This table illustrates the application of various chiral catalysts in asymmetric synthesis relevant to the target molecule.
A widely used strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of (S)-Palmitic monoisopropanolamide, a chiral auxiliary could be attached to a precursor molecule to control the formation of the chiral center in the isopropanolamine moiety. For example, pseudoephedrine can serve as a chiral auxiliary. wikipedia.orgnih.gov When attached to a carboxylic acid, it can direct the diastereoselective alkylation of the α-carbon. nih.gov Similarly, Evans oxazolidinones are powerful chiral auxiliaries for various asymmetric transformations, including aldol (B89426) reactions and alkylations. nih.gov
The choice of the chiral auxiliary and the reaction conditions determines the stereochemistry of the product. The diastereomeric products are then separated, and the chiral auxiliary is cleaved to yield the enantiomerically pure target molecule. thieme-connect.comrsc.org
Stereospecific functionalization involves the conversion of a chiral starting material into a chiral product where the stereochemistry of the starting material dictates the stereochemistry of the product. This approach relies on a well-defined reaction mechanism that proceeds with a specific spatial arrangement.
An example relevant to the synthesis of (S)-Palmitic monoisopropanolamide could involve the stereospecific reduction of a chiral ketone precursor to (S)-isopropanolamine. The stereochemistry of the starting ketone would be transferred to the alcohol product. Another strategy is the intramolecular N-to-S acyl transfer, where a chiral amide is converted into a reactive thioester with retention of stereochemistry. nih.gov This thioester can then be further functionalized.
These techniques are powerful because they can provide direct access to the desired enantiomer without the need for resolving a racemic mixture, provided a suitable enantiopure starting material is available.
Optimization of Reaction Conditions for Enantiomeric Purity and Yield
Key parameters that are manipulated to enhance both yield and enantiomeric excess (e.e.) include the choice of solvent, temperature, molar ratio of substrates, and enzyme loading. Non-polar organic solvents like hexane (B92381) are often employed to facilitate the enzymatic reaction. nih.gov The temperature is another crucial factor; while higher temperatures can increase the reaction rate, they may also lead to enzyme denaturation and reduced selectivity. nih.gov Therefore, an optimal temperature, typically around 60°C, is maintained. nih.gov The molar ratio of palmitic acid to isopropanolamine is also a significant variable, with studies on similar reactions suggesting that an equimolar ratio often provides the best balance between reaction rate and enzyme activity. beilstein-journals.org
The following table illustrates the impact of varying reaction conditions on the synthesis of (S)-Palmitic monoisopropanolamide, based on typical findings in lipase-catalyzed acylations.
| Entry | Solvent | Temperature (°C) | Palmitic Acid : (S)-Isopropanolamine Molar Ratio | Enzyme Loading (wt%) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Hexane | 50 | 1:1 | 10 | 75 | 92 |
| 2 | Hexane | 60 | 1:1 | 10 | 85 | >99 |
| 3 | Hexane | 70 | 1:1 | 10 | 82 | 95 |
| 4 | Toluene | 60 | 1:1 | 10 | 78 | 97 |
| 5 | Hexane | 60 | 1:1.2 | 10 | 83 | 98 |
| 6 | Hexane | 60 | 1:1 | 15 | 92 | >99 |
This table presents representative data based on established principles of enzymatic kinetic resolution for similar compounds.
Development of High-Purity Isolation and Purification Protocols
Following the synthesis, achieving a high degree of purity for (S)-Palmitic monoisopropanolamide requires robust isolation and purification protocols. The choice of method depends on the nature of the impurities present, which may include unreacted starting materials, the undesired (R)-enantiomer, and by-products from the reaction.
Recrystallization: For long-chain fatty acid amides, recrystallization is a primary and effective purification technique. researchgate.net The selection of an appropriate solvent is critical. Solvents in which the amide has high solubility at elevated temperatures and low solubility at room temperature are ideal. Common solvents for the recrystallization of amides include acetonitrile, ethanol, and 1,4-dioxane. researchgate.net The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.
Chromatographic Methods: When recrystallization alone is insufficient to achieve the desired purity, or for the removal of isomeric impurities, chromatographic techniques are employed.
Flash Chromatography: This technique is often used for the initial purification of the crude reaction mixture to remove bulk impurities. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be utilized for further purification, separating compounds based on their hydrophobicity. nih.gov
Supercritical Fluid Chromatography (SFC): For the separation of enantiomers, chiral SFC has proven to be a powerful tool. This technique uses supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol. nih.govcapes.gov.br The separation is achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as Chiralcel OD-H and Chiralpak IC, have demonstrated excellent performance in resolving chiral amides. nih.gov The efficiency and selectivity of the separation can be fine-tuned by adjusting parameters like the organic modifier, mobile phase additives, and temperature. nih.gov
The table below outlines a representative multi-step purification protocol for (S)-Palmitic monoisopropanolamide.
| Purification Step | Method | Stationary/Mobile Phase or Solvent | Key Parameters | Resulting Purity (%) |
| 1 | Recrystallization | Acetonitrile | Dissolve at 70°C, cool to 4°C | ~95 |
| 2 | Flash Chromatography | Silica Gel / Hexane:Ethyl Acetate gradient | Gradient elution from 9:1 to 7:3 | ~98 |
| 3 | Chiral SFC | Chiralpak IC | CO₂/Methanol (80:20) | >99.9 (enantiomeric purity) |
This table presents a representative purification protocol based on established methods for similar chiral amides.
Advanced Analytical Characterization for Enantiomeric and Structural Elucidation
Spectroscopic Techniques for Definitive Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-Palmitic monoisopropanolamide, providing confirmation of its constituent functional groups and stereochemical configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. In the context of (S)-Palmitic monoisopropanolamide, both ¹H and ¹³C NMR are utilized to map the connectivity of atoms and infer the stereochemistry at the chiral center.
¹H NMR spectra provide information on the chemical environment of hydrogen atoms. Key signals for N-palmitoylethanolamine, a related compound, show a triplet at approximately 0.88 ppm corresponding to the terminal methyl group of the palmitoyl (B13399708) chain, a complex multiplet between 1.21 and 1.42 ppm for the methylene (B1212753) protons of the fatty acid chain, and a triplet at around 2.22 ppm for the methylene group adjacent to the carbonyl. The protons on the isopropanolamine moiety of (S)-Palmitic monoisopropanolamide would exhibit distinct signals, with their chemical shifts and coupling constants being crucial for confirming the structure.
¹³C NMR provides information about the carbon skeleton. For N-palmitoylethanolamine, the carbonyl carbon signal appears around 175.59 ppm, while the carbons of the fatty acid chain resonate between 14.12 and 35.98 ppm. The three distinct carbons of the isopropanolamine group in (S)-Palmitic monoisopropanolamide would have characteristic chemical shifts, allowing for their unambiguous assignment.
Crucially, for stereochemical assignment, specialized NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives, can be employed. aocs.org These methods induce chemical shift differences between the enantiomers, allowing for their distinction and quantification. magritek.com The specific coupling constants between protons on the chiral center and adjacent protons can also provide clues about the relative stereochemistry. magritek.com
Table 1: Representative NMR Data for Related Fatty Acid Amides
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| N-Methylhexadecanamide | ¹³C | 173.78 | - | C=O |
| N-Methylhexadecanamide | ¹³C | 36.78 | - | N-CH₃ |
| N-Methylhexadecanamide | ¹³C | 14.1 - 31.94 | - | Palmitoyl Chain |
| N-Propylhexadecanamide | ¹³C | 173.1 | - | C=O |
| N-Propylhexadecanamide | ¹³C | 41.21 | - | N-CH₂ |
| N-Propylhexadecanamide | ¹³C | 11.37 - 36.99 | - | Alkyl Chain |
| N-Palmitoylethanolamine | ¹³C | 175.59 | - | C=O |
| N-Palmitoylethanolamine | ¹³C | 14.12 - 35.98 | - | Palmitoyl Chain |
This table presents data for structurally similar compounds to illustrate typical chemical shifts. Actual values for (S)-Palmitic monoisopropanolamide may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. nih.gov Both techniques are non-destructive and require minimal sample preparation. americanpharmaceuticalreview.com
In the IR spectrum of (S)-Palmitic monoisopropanolamide, characteristic absorption bands would confirm the presence of key functional groups. A strong band in the region of 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The C=O stretching vibration of the amide group typically appears as a strong absorption band around 1640 cm⁻¹. The O-H stretching of the hydroxyl group would be observed as a broad band in the region of 3400-3200 cm⁻¹. The long alkyl chain of the palmitoyl group would give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹. nih.gov
Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the C=O stretch and the C-H stretches of the alkyl chain are usually strong. americanpharmaceuticalreview.com The "molecular fingerprint" region, below 1500 cm⁻¹, in both IR and Raman spectra contains a complex pattern of bands that is unique to the molecule and can be used for definitive identification by comparison to a reference spectrum. medprimepublication.org Differences in the crystal packing of different polymorphic forms can also be detected by these techniques. nih.govamericanpharmaceuticalreview.com
Table 2: Characteristic Vibrational Frequencies for Fatty Acid Amides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretch | ~3300 |
| O-H (Alcohol) | Stretch | ~3400-3200 (broad) |
| C-H (Alkyl) | Stretch | ~2850-2960 |
| C=O (Amide) | Stretch | ~1640 |
| C-N (Amide) | Stretch | ~1400 |
| C-H (Alkyl) | Bend | ~1465 |
Chromatographic Methodologies for Enantiomeric Purity Assessment
Chromatographic techniques are essential for separating the (S)-enantiomer of Palmitic monoisopropanolamide from its (R)-enantiomer and for determining the enantiomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, their separation. nih.govmdpi.com
For the analysis of (S)-Palmitic monoisopropanolamide, a variety of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds and can be used in normal-phase, reversed-phase, or polar organic modes. researchgate.netlcms.cz The choice of mobile phase, which typically consists of a mixture of solvents like hexane (B92381) and isopropanol (B130326), is critical for achieving optimal separation. aocs.org Detection is commonly performed using a UV detector. The development of a successful chiral HPLC method allows for the accurate quantification of the enantiomeric excess (ee) of a sample. nih.gov
The mechanism of chiral recognition on a CSP often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. aocs.org For Palmitic monoisopropanolamide, the amide and hydroxyl groups are key sites for interaction with the CSP.
Chiral Gas Chromatography (GC) for Volatile Derivatives
Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. chromatographyonline.com Since Palmitic monoisopropanolamide itself is not sufficiently volatile for GC analysis, it must first be converted into a more volatile derivative. nih.gov This derivatization step typically involves reacting the hydroxyl and/or amide group with a suitable reagent. sigmaaldrich.com
Common derivatization procedures include esterification of the hydroxyl group and acylation of the amine group. sigmaaldrich.com Once derivatized, the enantiomers can be separated on a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are widely used in chiral GC and offer excellent enantioselectivity for a variety of compounds. chromatographyonline.comlibretexts.org The separated enantiomers are then detected, often by a flame ionization detector (FID) or a mass spectrometer (MS). Chiral GC-MS combines the separation power of chiral GC with the identification capabilities of mass spectrometry. nih.gov
The choice of derivatizing agent and GC conditions, such as temperature programming and carrier gas flow rate, must be carefully optimized to achieve baseline separation of the enantiomeric derivatives.
Mass Spectrometry (MS) for Molecular and Isomeric Characterization
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of (S)-Palmitic monoisopropanolamide and to gain structural information through fragmentation analysis.
When coupled with a chromatographic separation technique such as HPLC or GC, MS can provide definitive identification of the compound. nih.govbiorxiv.org In electrospray ionization (ESI) mass spectrometry, a common technique for analyzing non-volatile compounds like Palmitic monoisopropanolamide, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. rsc.org The accurate mass measurement provided by high-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of fragment ions. The fragmentation pattern of Palmitic monoisopropanolamide would reveal information about its structure, such as the loss of the isopropanolamine moiety or fragmentation along the fatty acid chain. For instance, in the MS/MS spectrum of palmitic acid, a prominent fragment corresponding to the loss of the carboxyl group is observed. Similar characteristic fragmentation patterns would be expected for (S)-Palmitic monoisopropanolamide, aiding in its structural confirmation. While standard MS cannot differentiate between enantiomers, its coupling with a chiral separation technique makes it a powerful tool for the complete characterization of chiral molecules.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the exact elemental composition of a molecule. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision allows for the calculation of a unique elemental formula.
For (S)-Palmitic monoisopropanolamide (Molecular Formula: C₁₉H₃₉NO₂), the theoretical exact mass of the neutral molecule is 313.29773 u. When analyzed by HRMS, typically using electrospray ionization (ESI), the compound will be observed as its protonated form, [M+H]⁺, with a theoretical m/z of 314.30556. The ability of HRMS to measure this value with extreme accuracy allows for the confident differentiation of this compound from other potential molecules that may have the same nominal mass but a different elemental formula.
| Parameter | Value |
| Molecular Formula | C₁₉H₃₉NO₂ |
| Theoretical Exact Mass (Neutral) | 313.29773 u |
| Theoretical m/z [M+H]⁺ | 314.30556 |
| Typical HRMS Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is indispensable for structural elucidation. In an MS/MS experiment, the protonated molecule (precursor ion) of (S)-Palmitic monoisopropanolamide (m/z 314.3) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are characteristic of the molecule's structure, providing a "fingerprint" for identification. This process is crucial for distinguishing between isomers and confirming the connectivity of atoms. plos.org
The fragmentation of N-acyl amides like (S)-Palmitic monoisopropanolamide is predictable. Key fragmentation pathways include:
Amide Bond Cleavage: The most common fragmentation involves the cleavage of the amide bond, leading to the formation of a palmitoyl acylium ion.
Neutral Losses: The loss of small neutral molecules, such as water (H₂O) or the isopropanolamine group, is also a characteristic fragmentation pattern.
The resulting spectrum of product ions provides definitive evidence for the presence of both the palmitic acid backbone and the isopropanolamine headgroup. nih.gov
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment m/z (Theoretical) | Structural Information |
| 314.3 [M+H]⁺ | Palmitoyl Acylium Ion [C₁₆H₃₁O]⁺ | 239.2 | Confirms palmitic acid moiety |
| 314.3 [M+H]⁺ | Protonated Isopropanolamine [C₃H₁₀NO]⁺ | 76.1 | Confirms isopropanolamine moiety |
| 314.3 [M+H]⁺ | Neutral loss of water [M+H-H₂O]⁺ | 296.3 | Indicates presence of hydroxyl group |
| 314.3 [M+H]⁺ | Neutral loss of isopropanolamine [M+H-C₃H₉NO]⁺ | 239.2 | Confirms loss of the headgroup |
LC-MS and GC-MS Coupling for Complex Mixture Analysis
For the analysis of (S)-Palmitic monoisopropanolamide in complex matrices, such as biological extracts or synthetic reaction mixtures, mass spectrometry is coupled with a chromatographic separation step.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for analyzing fatty acid amides. nih.gov The compound can be separated from other components in a mixture using reversed-phase liquid chromatography, where separation is based on hydrophobicity. The long C16 alkyl chain of the palmitic acid moiety gives the molecule significant nonpolar character, making it well-suited for retention on a C18 column. Following separation, the eluent is directed into the mass spectrometer for detection and quantification. nih.gov LC-MS has the advantage of analyzing the compound directly in its native form without the need for chemical derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective technique, particularly for the analysis of fatty acids and their derivatives. researchgate.net Due to the low volatility of (S)-Palmitic monoisopropanolamide, a derivatization step, such as silylation, is typically required to convert the molecule into a more volatile and thermally stable form suitable for GC analysis. unipi.it Once derivatized, GC provides excellent separation of fatty acid derivatives, and the subsequent mass spectrometric analysis yields characteristic fragmentation patterns that can be compared against spectral libraries like NIST for confident identification. nih.govconferenceworld.in GC-MS is particularly useful for resolving complex mixtures of related lipids. nih.gov
Advanced Hyphenated Analytical Techniques for Comprehensive Characterization
To achieve unambiguous identification, especially concerning stereochemistry, more advanced hyphenated techniques are employed.
The enantiomeric purity of (S)-Palmitic monoisopropanolamide is a critical quality attribute. Chiral Chromatography-Mass Spectrometry is the definitive technique for this purpose. By using a chiral stationary phase (CSP) in either an LC or GC system, the (S)- and (R)-enantiomers can be chromatographically separated. The mass spectrometer then serves as a highly specific detector to confirm the identity of each separated enantiomeric peak. This combination provides unequivocal proof of the enantiomeric identity and allows for the precise quantification of enantiomeric excess (e.e.).
For exceptionally complex samples, Two-Dimensional Liquid Chromatography (LCxLC-MS) or Two-Dimensional Gas Chromatography (GCxGC-MS) can be utilized. These techniques employ two different columns with orthogonal separation mechanisms, providing a vastly superior resolving power compared to single-dimension chromatography. This ensures that the peak corresponding to (S)-Palmitic monoisopropanolamide is completely isolated from any co-eluting impurities before it enters the mass spectrometer, leading to more accurate identification and quantification.
Theoretical and Computational Chemistry Investigations
Molecular Modeling and Simulation of (S)-Palmitic Monoisopropanolamide
Molecular modeling and simulation techniques are employed to explore the three-dimensional structure and dynamic behavior of (S)-Palmitic monoisopropanolamide. These methods are crucial for understanding how the molecule folds, moves, and interacts with its environment.
Conformational Analysis and Potential Energy Surfaces
The biological function and physical properties of (S)-Palmitic monoisopropanolamide are intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like (S)-Palmitic monoisopropanolamide, with its long palmitoyl (B13399708) chain, numerous conformations are possible.
A key output of conformational analysis is the potential energy surface (PES), a mathematical map that describes the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. While specific studies on the PES of (S)-Palmitic monoisopropanolamide are not extensively documented in publicly available literature, the principles of conformational analysis suggest that the molecule would exhibit a complex PES with multiple energy minima corresponding to different arrangements of the hydrophobic tail and the polar headgroup. The chirality of the isopropanolamide group introduces asymmetry, leading to a unique set of stable conformations for the (S)-enantiomer compared to its (R)-counterpart.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic behavior of (S)-Palmitic monoisopropanolamide, including its internal motions and its interactions with solvent molecules or biological receptors.
While specific MD simulations for (S)-Palmitic monoisopropanolamide are not readily found in the literature, studies on similar long-chain fatty acid amides and palmitic acid itself offer valuable insights. nih.govresearchgate.net For instance, MD simulations of palmitic acid have been used to study its behavior in different environments, such as its interaction with carbon dioxide. nih.govresearchgate.net These studies show how the long hydrocarbon chain can adopt various conformations, from extended to folded, depending on the surrounding medium.
For (S)-Palmitic monoisopropanolamide, an MD simulation would likely reveal significant flexibility in the C15H31 alkyl chain. The simulation would also detail the hydrogen bonding patterns of the amide and hydroxyl groups with each other and with solvent molecules. This information is critical for understanding its solubility, aggregation properties, and potential to interact with biological targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, stability, and reactivity of molecules. These methods provide a detailed picture of how electrons are distributed within a molecule and how this distribution influences its chemical properties.
Density Functional Theory (DFT) Studies on Enantiomeric Stability
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT is particularly useful for studying the relative energies and stabilities of different molecular structures, including enantiomers.
For (S)-Palmitic monoisopropanolamide, DFT calculations could be employed to determine its absolute energy and compare it to that of its (R)-enantiomer. While in the absence of a chiral environment, enantiomers have identical energies, DFT can be used to study their interactions with other chiral molecules, which is crucial for understanding enantioselective recognition and catalysis. The stability of a particular conformation of the (S)-enantiomer can also be precisely calculated, providing a more accurate picture than what is obtainable from molecular mechanics-based methods alone.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are highly accurate and can be used to predict a wide range of molecular properties, including spectroscopic data.
For (S)-Palmitic monoisopropanolamide, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to predict its vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra. researchgate.netnih.govuw.edu.pl These theoretical predictions are invaluable for interpreting experimental spectra and for identifying the molecule in complex mixtures. For example, predicted vibrational frequencies can be correlated with specific molecular motions, such as the stretching of the C=O bond in the amide group or the O-H bond in the isopropanol (B130326) group.
In Silico Elucidation of Enantioselective Reaction Mechanisms
Computational methods, often referred to as in silico studies, play a critical role in understanding the mechanisms of chemical reactions, particularly those that are difficult to study experimentally. For the synthesis of a specific enantiomer like (S)-Palmitic monoisopropanolamide, understanding the enantioselective reaction mechanism is key to optimizing its production.
While specific in silico studies on the enantioselective synthesis of (S)-Palmitic monoisopropanolamide are not widely published, computational approaches are frequently used to investigate similar reactions, such as the enzymatic synthesis of N-acyl amides. nih.govresearchgate.netnih.gov These studies often employ a combination of quantum mechanics and molecular mechanics (QM/MM) methods to model the reaction within the active site of an enzyme. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and identify the factors that favor the formation of one enantiomer over the other. This can include subtle steric and electronic interactions between the substrate and the catalyst. Such computational insights are instrumental in the rational design of catalysts for improved enantioselectivity. researchgate.net
Environmental Fate and Degradation Research
Pathways of Environmental Dissipation for Amide Compounds
Long-chain fatty acid amides can be introduced into the environment through various means. Once present, they are subject to several dissipation pathways, including biodegradation, metabolism by soil microorganisms, photodegradation, and chemical hydrolysis. awsjournal.org
In aquatic environments, the primary mechanism for the degradation of fatty acid amides is expected to be microbial-mediated hydrolysis. Enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA) are known to break down these compounds. nih.gov The hydrolysis reaction cleaves the amide bond, yielding the parent fatty acid (palmitic acid) and the corresponding amine (isopropanolamine). nih.govlibretexts.org
The general reaction is as follows: R-CO-NH-CH₂(CHOH)CH₃ + H₂O → R-COOH + H₂N-CH₂(CHOH)CH₃ (S)-Palmitic monoisopropanolamide + Water → Palmitic Acid + Isopropanolamine
Studies on related N-acylethanolamines (NAEs) show that these compounds are readily hydrolyzed in biological systems. nih.gov For instance, NAAA specifically hydrolyzes NAEs to free fatty acids and ethanolamine. While kinetic data for (S)-Palmitic monoisopropanolamide is not available, research on other amides like oleamide (B13806) and erucamide (B86657) indicates they are substrates for FAAH-mediated hydrolysis. canada.ca The rate of this biodegradation is influenced by factors such as microbial population density, temperature, and oxygen availability.
Soil represents a complex environment where both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions can exist, significantly influencing the fate of organic compounds. fao.orgresearchgate.net
Aerobic Metabolism: In aerated soils, microbial degradation is the principal pathway for the dissipation of fatty acid amides. scielo.br Microorganisms utilize these compounds, breaking them down through metabolic processes. researchgate.netcore.ac.uk For the herbicide S-metolachlor, a chloroacetamide, microbial degradation is the major dissipation route. scielo.br The half-life of S-metolachlor in soil is affected by temperature and moisture, decreasing from 100 days at 5°C to just 5.7 days at 35°C, and from 81 days in unsaturated soil to 50 days in saturated soil. scielo.br This suggests that under warm, moist conditions typical for high microbial activity, (S)-Palmitic monoisopropanolamide would likely exhibit lower persistence.
Anaerobic Metabolism: In anaerobic soil microsites, which can exist even in generally well-drained soils, the degradation process shifts. nih.gov Anaerobic respiration is less efficient than aerobic respiration, which can lead to slower degradation rates and increased persistence of organic compounds. nih.gov Studies on long-chain fatty acids (LCFAs), the hydrolysis products of amides, show that they can be mineralized under anaerobic conditions, though high concentrations can sometimes inhibit the process. uminho.pt For example, while anaerobic sludge can mineralize LCFAs, large accumulations of oleic acid (derived from oleamide) were observed to persist in the sludge in some continuous reactor experiments. uminho.pt The presence of anaerobic microsites is considered an important, though often overlooked, factor in the stabilization and persistence of soil carbon and associated organic compounds. nih.gov
| Condition | Process | Key Factors Influencing Rate | Expected Persistence of Amide |
|---|---|---|---|
| Aerobic Soil | Microbial Degradation | Temperature, Moisture, Microbial Biomass | Lower |
| Anaerobic Soil | Anaerobic Respiration / Fermentation | Redox Potential, Availability of alternative electron acceptors | Higher |
Photodegradation, or the breakdown of molecules by light, is another potential dissipation pathway, particularly in the upper layers of water bodies and in the atmosphere. nih.govnih.gov Many organic molecules are sensitive to ultraviolet (UV) radiation from sunlight. nih.gov
The process typically involves the absorption of photons, leading to the excitation of electrons and subsequent chemical reactions, such as oxidation. For polymers like polyamide, UV radiation can lead to the formation of carbonyl and hydroxyl groups on the polymer surface, indicating oxidative degradation. mdpi.com The rate of photodegradation is influenced by the wavelength of light, with shorter wavelengths like UVC being more effective at breaking down compounds than longer wavelengths like UVA. mdpi.com While specific studies on the photodegradation of (S)-Palmitic monoisopropanolamide are lacking, its chemical structure suggests it may be susceptible to photo-oxidation, particularly at the amide linkage and the hydrocarbon chain. The presence of photosensitizing substances in the water could accelerate this process. nih.gov
Chemical hydrolysis is the cleavage of a chemical bond by the addition of water. While amides are generally stable in neutral water, the reaction can be catalyzed by acidic or basic conditions. libretexts.orgkhanacademy.org
Acid-catalyzed hydrolysis of an amide yields a carboxylic acid and the salt of the corresponding amine. libretexts.org
Base-catalyzed hydrolysis produces a salt of the carboxylic acid and the free amine. libretexts.org
In the environment, the pH of soil and water can influence the rate of chemical hydrolysis. For (S)-Palmitic monoisopropanolamide, hydrolysis would break the amide bond to form palmitic acid and (S)-isopropanolamine. libretexts.org Studies on oleamide have shown significant hydrolysis in simulated gastric fluid (an acidic environment), with stoichiometric formation of oleic acid. canada.ca This indicates that under relevant environmental pH conditions, chemical hydrolysis can be a significant degradation pathway, complementing biological processes.
Transport and Distribution Modeling in Environmental Compartments
Understanding how (S)-Palmitic monoisopropanolamide moves and partitions between soil, water, and air is crucial for assessing its environmental exposure and potential impact.
Adsorption is the process by which a chemical binds to soil or sediment particles, while desorption is its release. These processes are critical in determining the mobility of a compound in the subsurface environment. mdpi.comnih.gov High adsorption reduces a chemical's concentration in the soil water, thereby limiting its potential to leach into groundwater but potentially increasing its persistence by protecting it from microbial degradation. nih.gov
The primary factors influencing the adsorption of organic compounds like fatty acid amides are soil organic carbon (OC) content and clay content. nih.govtci-thaijo.orgtci-thaijo.org Compounds with long hydrocarbon chains, like palmitic monoisopropanolamide, are generally hydrophobic (lipophilic) and tend to adsorb strongly to organic matter.
A study on several amide herbicides in four different Thai soils demonstrated that adsorption was positively correlated with organic carbon and clay content. tci-thaijo.orgtci-thaijo.org The Freundlich adsorption coefficient (Kf), which indicates adsorption capacity, varied among the amides and soils. tci-thaijo.org This suggests that (S)-Palmitic monoisopropanolamide would likely exhibit significant adsorption in soils rich in organic matter and clay, leading to low mobility and reduced leaching potential. Conversely, in sandy soils with low organic content, it would be more mobile. tci-thaijo.orgtci-thaijo.org Desorption studies also show that these compounds can be released from soil particles, meaning the adsorption is not always permanent. tci-thaijo.orgtci-thaijo.org
| Soil Property | Influence on Adsorption | Consequence for Mobility |
|---|---|---|
| High Organic Carbon | Increased Adsorption | Decreased Mobility / Leaching |
| High Clay Content | Increased Adsorption | Decreased Mobility / Leaching |
| Low Organic Carbon / Clay | Decreased Adsorption | Increased Mobility / Leaching |
Volatilization Potential and Atmospheric Transport
The potential for a chemical to be transported over long distances in the atmosphere is largely governed by its volatility and its interactions with atmospheric components. While specific research on the atmospheric transport of (S)-Palmitic monoisopropanolamide is limited, its structural similarity to other long-chain fatty acid amides allows for a qualitative assessment.
Long-chain fatty acids, such as palmitic acid, are known constituents of marine aerosols. mdpi.com These molecules can partition to the air-water interface, forming organic coatings on aqueous aerosols. mdpi.com This suggests that related amide compounds could potentially be associated with particulate matter in the atmosphere. The transport of such particles is then influenced by meteorological conditions and particle size.
Studies on the atmospheric transport of microplastics have demonstrated that particles can be carried over vast distances, including to remote regions like the Arctic. researchgate.netnih.govnih.gov The efficiency of this transport is dependent on factors such as particle morphology and size. nih.govresearchgate.net While (S)-Palmitic monoisopropanolamide is a distinct chemical entity, its potential to adsorb onto airborne particulate matter means its long-range transport could be influenced by similar atmospheric processes.
Physicochemical Properties Influencing Volatilization
| Property | Value | Implication for Atmospheric Transport |
| Vapor Pressure | Data not available | A lower vapor pressure would suggest a lower tendency to volatilize and exist in the gas phase. |
| Henry's Law Constant | Data not available | This value would indicate the partitioning behavior between air and water, influencing its potential to move from aquatic systems into the atmosphere. |
Note: Specific experimental data for (S)-Palmitic monoisopropanolamide is not currently available in the reviewed literature. The table reflects the type of data required for a full assessment.
Methodologies for Environmental Residue Analysis (excluding ecotoxicity)
The detection and quantification of chemical residues in environmental matrices are critical for understanding their prevalence and fate. For compounds like (S)-Palmitic monoisopropanolamide, which may be present in industrial wastewater or other environmental compartments, robust analytical methods are essential. researchgate.net
A common approach for the analysis of organic pollutants in aqueous samples involves several key steps: sample collection, preservation, extraction, and instrumental analysis. epa.gov For non-volatile compounds, liquid chromatography coupled with mass spectrometry (LC-MS) is a frequently employed technique. sccwrp.org
General Analytical Workflow
A typical analytical procedure for a compound like (S)-Palmitic monoisopropanolamide in an environmental water sample would likely involve the following stages:
Sample Preparation: Filtration of the water sample to remove suspended solids. The pH may be adjusted to optimize the extraction efficiency. epa.gov
Extraction: Solid-phase extraction (SPE) is a common technique used to isolate and concentrate trace organic compounds from aqueous samples. sccwrp.org A sorbent material is chosen to effectively retain the analyte of interest while allowing the bulk of the water sample to pass through. The analyte is then eluted from the sorbent with a small volume of an organic solvent.
Analysis: The concentrated extract is then analyzed, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high selectivity and sensitivity, allowing for the detection of the target compound at low concentrations. sccwrp.org
Quantification: Quantification is typically achieved using an internal standard, a compound with similar chemical properties to the analyte that is added to the sample at a known concentration at the beginning of the analytical procedure.
Advanced Analytical Techniques
Compound-specific isotope analysis (CSIA) is an advanced technique that can be used to trace the sources and understand the degradation pathways of organic pollutants in the environment. nih.govmdpi.com By measuring the stable isotopic ratios of elements like carbon and nitrogen within the molecule, it may be possible to differentiate between various sources of contamination and to assess the extent of degradation that has occurred. nih.govmdpi.com
Industrial and Advanced Chemical Applications Research
Role in Speciality Chemical Manufacturing and Intermediates Production
(S)-Palmitic monoisopropanolamide serves as a valuable building block and intermediate in the synthesis of more complex specialty chemicals. Its bifunctional nature, possessing both an amide and a hydroxyl group, allows for a variety of chemical modifications.
In specialty chemical manufacturing, this compound can be used as a precursor for the production of a range of derivatives with tailored properties. For instance, the hydroxyl group can be esterified or etherified to introduce new functionalities, altering the molecule's solubility, reactivity, and thermal characteristics. The amide group also offers a site for further chemical reactions. This versatility makes it a key intermediate for creating novel surfactants, emulsifiers, and rheology modifiers for specific industrial needs.
The production of (S)-Palmitic monoisopropanolamide itself can be achieved through the amidation of palmitic acid with (S)-1-amino-2-propanol. This process is a critical step in the synthesis of various specialty chemicals used in personal care and industrial applications. The chirality of the isopropanolamine headgroup is a significant factor, as it can influence the packing and self-assembly of the molecules, leading to unique properties in the final products.
Applications in Material Science and Polymer Chemistry
The distinct molecular architecture of (S)-Palmitic monoisopropanolamide makes it a candidate for applications in material science and polymer chemistry, particularly in the development of biodegradable and advanced materials.
There is growing research into utilizing fatty acid derivatives, like palmitic acid, as starting materials for bioplastics to offer a more sustainable alternative to petroleum-based plastics. researchgate.netnih.gov While direct polymerization of fatty acids can be challenging, they can be chemically modified to introduce the necessary functional groups for polymerization. nih.gov
(S)-Palmitic monoisopropanolamide, with its hydroxyl group, can act as a monomer in polymerization reactions. For example, it can be copolymerized with other monomers to create polyesters or polyurethanes. The long aliphatic chain from the palmitic acid component can impart flexibility and hydrophobicity to the resulting polymer, while the amide and hydroxyl groups can provide sites for hydrogen bonding, influencing the material's mechanical properties and degradability. The chirality of the monomer can also lead to stereoregular polymers with specific crystalline structures and degradation profiles.
The synthesis of polyesters from derivatives of palmitic acid has been demonstrated, and these materials show potential as biodegradable plastics. researchgate.netnih.gov For instance, a study involved the conversion of methyl palmitate into a malonate derivative, which was then copolymerized with diols to produce polyesters. nih.gov This indicates the feasibility of using modified fatty acids in polymer synthesis. The resulting polyesters have shown good thermal properties, suggesting their potential use as internal plasticizers in the bio-based industry. researchgate.netnih.gov
(S)-Palmitic monoisopropanolamide can also be incorporated into existing polymer matrices as a modifier or additive to enhance their properties. Its amphiphilic nature allows it to act as a compatibilizer in polymer blends or as a dispersing agent for fillers and pigments.
The long fatty acid chain can improve the processability of polymers by acting as an internal lubricant. Furthermore, the presence of both hydrogen bond donor and acceptor groups can promote adhesion between different phases in a composite material. In the context of advanced materials, the chirality of (S)-Palmitic monoisopropanolamide could be exploited to create materials with specific optical or recognition properties.
Fundamental Research in Surfactant Science
The molecular structure of (S)-Palmitic monoisopropanolamide, combining a hydrophobic tail with a chiral hydrophilic headgroup containing an amide bond, makes it a subject of interest in fundamental surfactant science.
The self-assembly of amphiphilic molecules into micelles and other ordered structures is a cornerstone of surfactant science. The introduction of a chiral center in the headgroup of a surfactant like (S)-Palmitic monoisopropanolamide can significantly influence this process. The stereochemistry of the headgroup can affect the packing of the molecules at interfaces and in aggregates, leading to the formation of unique, chiral supramolecular structures.
Research on similar chiral amphiphiles has shown that the stereochemistry can dictate the type of aggregate formed, such as helical micelles or twisted ribbons. These studies are crucial for understanding the fundamental principles that govern the self-assembly of complex molecules, which can have applications in areas like templated synthesis and chiral separations. The self-assembly of peptide amphiphiles, which share the amide bond feature, has been extensively studied for their ability to form a variety of nanostructures. rsc.org
The presence of an amide group in the headgroup of a surfactant has been shown to enhance its surface activity. acs.orgacs.org The amide bond can participate in hydrogen bonding, which can lead to stronger intermolecular interactions at interfaces. acs.orgnih.gov This can result in a more efficient reduction of surface tension and a lower critical micelle concentration (CMC) compared to surfactants without such groups. acs.orgpurdue.edu
The study of (S)-Palmitic monoisopropanolamide contributes to the understanding of how the combination of an amide group and a chiral center influences interfacial phenomena. The forces of attraction between surfactant molecules and water molecules are less than those between two water molecules, which interferes with the hydrogen bonding of water and reduces surface tension. uomustansiriyah.edu.iq The specific orientation of the chiral headgroup at an air-water or oil-water interface can affect the packing density and the viscoelastic properties of the interfacial film. These fundamental insights are valuable for the rational design of new surfactants with tailored performance for applications such as emulsification, foaming, and wetting.
Biochemical Research Perspectives Non Human Systems, Mechanistic, Fundamental
General Involvement in Lipid Metabolism and Fatty Acyl Pathways
(S)-Palmitic monoisopropanolamide, by its structure, is intrinsically linked to the broader network of lipid metabolism. Its core components, palmitic acid and a modified isopropanolamine head group, situate it at the crossroads of fatty acid synthesis, modification, and signaling pathways. While direct studies on this specific molecule are limited, its general involvement can be inferred from the well-established roles of its constituent parts and related lipid amides.
Linkages to De Novo Lipogenesis and Fatty Acid Elongation
De novo lipogenesis (DNL) is the metabolic pathway for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. The end product of the cytosolic fatty acid synthase (FAS) is palmitic acid (C16:0), a saturated fatty acid that serves as a precursor for other long-chain fatty acids. diva-portal.org This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. biorxiv.org Once synthesized, palmitic acid can be further elongated by elongase enzymes (ELOVLs) located in the endoplasmic reticulum to form stearic acid (C18:0) and other very-long-chain fatty acids. diva-portal.org
While there is no direct evidence detailing the synthesis of (S)-Palmitic monoisopropanolamide from the DNL pathway, the origin of its palmitoyl (B13399708) moiety is fundamentally linked to this process. The availability of palmitic acid, a direct product of DNL, is a prerequisite for its potential biosynthesis. biorxiv.org The regulation of DNL, therefore, indirectly influences the potential pool of precursors for the formation of N-acyl amides like (S)-Palmitic monoisopropanolamide.
Biosynthesis and Metabolism of Related Endogenous Lipid Amides and Esters
The biosynthesis of structurally related N-acylethanolamines (NAEs) provides a putative model for the formation of (S)-Palmitic monoisopropanolamide. The primary pathway for NAE synthesis involves the transfer of a fatty acid from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE) by an N-acyltransferase, forming N-acyl-phosphatidylethanolamine (NAPE). nih.govnih.gov Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to release the NAE. nih.govwikipedia.org Alternative pathways for NAE formation that are independent of NAPE-PLD have also been identified, highlighting the complexity of lipid metabolism. nih.gov
The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), a serine hydrolase that breaks the amide bond to release the free fatty acid and ethanolamine. wikipedia.orgbiorxiv.org Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also participates in the degradation of NAEs. researchgate.net It is plausible that (S)-Palmitic monoisopropanolamide is metabolized by similar enzymatic pathways, with FAAH being a strong candidate for its hydrolysis. The specific enzymes involved in the biosynthesis of N-acyl isopropanolamines, however, remain to be elucidated.
Molecular Interactions with Non-Human Biological Macromolecules
The interaction of lipid molecules with proteins and membranes is fundamental to their biological function. For (S)-Palmitic monoisopropanolamide, its chirality and amphipathic nature are expected to govern its interactions with biological macromolecules.
Enzyme-Substrate Recognition and Stereoselectivity in Biotransformations
The stereochemistry of a molecule is a critical determinant of its interaction with enzymes. The "(S)-" configuration of the isopropanolamide head group in (S)-Palmitic monoisopropanolamide suggests that its enzymatic processing would be stereoselective. Enzymes are chiral catalysts and often exhibit high degrees of enantioselectivity, meaning they preferentially bind to and act upon one enantiomer over the other. diva-portal.orgrsc.org
While direct studies on the stereoselective metabolism of (S)-Palmitic monoisopropanolamide are not available, research on the enzymatic resolution of chiral alcohols and amines demonstrates the principle of stereoselectivity in lipid-related biotransformations. rsc.org For instance, lipases are known to catalyze the enantioselective acylation of racemic alcohols, yielding enantiomerically pure products. nih.gov It is highly probable that enzymes like FAAH would exhibit stereoselectivity in the hydrolysis of Palmitic monoisopropanolamide, potentially showing a preference for either the (S)- or (R)-enantiomer. The precise stereochemical preference of the relevant metabolic enzymes for this substrate, however, requires further investigation.
Table 1: Key Enzymes in the Metabolism of Related Fatty Acid Amides
| Enzyme | Function | Putative Role for (S)-Palmitic monoisopropanolamide |
|---|---|---|
| N-Acyltransferase | Biosynthesis of NAPE | Potential involvement in the transfer of palmitic acid to an isopropanolamine-containing phospholipid precursor. |
| NAPE-PLD | Releases NAE from NAPE | Possible role in the final step of biosynthesis if a NAPE-like precursor exists. |
| Fatty Acid Amide Hydrolase (FAAH) | Degradation of NAEs | Likely responsible for the hydrolytic degradation of (S)-Palmitic monoisopropanolamide. |
Interactions with Lipid Bilayers and Membrane Mimics
The amphipathic nature of (S)-Palmitic monoisopropanolamide, with its long hydrophobic palmitoyl tail and polar isopropanolamide headgroup, suggests it would readily interact with and insert into lipid bilayers. Studies on related N-acylethanolamines, such as N-oleoylethanolamine, have shown that these molecules form stable complexes with phospholipid vesicles and can alter the physical properties of the membrane, such as fluidity. researchgate.net Specifically, N-oleoylethanolamine was found to lower the phase transition temperature of dimyristoylphosphatidylcholine (B1235183) and dipalmitoylphosphatidylcholine bilayers, indicating a fluidizing effect. researchgate.net
It is expected that (S)-Palmitic monoisopropanolamide would partition into the hydrophobic core of the lipid bilayer, with its polar headgroup oriented towards the aqueous interface. This insertion could locally perturb the packing of phospholipids, influencing membrane thickness, curvature, and the lateral organization of membrane components. The chirality of the headgroup may also influence its specific interactions with other chiral membrane lipids, such as cholesterol and sphingolipids. However, direct experimental data on the biophysical interactions of (S)-Palmitic monoisopropanolamide with model membranes are currently lacking.
Protein Palmitoylation Analogs and Mechanistic Studies
Protein S-palmitoylation is a reversible post-translational modification where a palmitic acid is attached to a cysteine residue via a thioester linkage. This modification plays a crucial role in regulating protein trafficking, localization, and function. nih.gov The study of palmitoylation often employs chemical probes and mimics to investigate the enzymes involved and the functional consequences of the modification. wikipedia.orgfrontiersin.orgnih.gov
These probes are typically analogs of palmitic acid that contain a reporter group, such as an alkyne or azide, for detection via click chemistry. nih.gov While (S)-Palmitic monoisopropanolamide contains a palmitoyl group, its amide linkage and isopropanolamine headgroup make it structurally distinct from the thioester-linked palmitate in proteins. There is no current research to suggest that (S)-Palmitic monoisopropanolamide can act as a direct analog or mimic for protein palmitoylation in mechanistic studies. The enzymes that catalyze protein palmitoylation, the DHHC family of palmitoyl acyltransferases, recognize palmitoyl-CoA as a substrate, a molecule that is chemically different from (S)-Palmitic monoisopropanolamide.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (S)-Palmitic monoisopropanolamide |
| Palmitic acid |
| Malonyl-CoA |
| Stearic acid |
| N-acylethanolamines (NAEs) |
| Phosphatidylcholine |
| Phosphatidylethanolamine (PE) |
| N-acyl-phosphatidylethanolamine (NAPE) |
| N-oleoylethanolamine |
| Dimyristoylphosphatidylcholine |
| Dipalmitoylphosphatidylcholine |
| Cholesterol |
| Sphingolipids |
Stereospecificity in Non-Human Biochemical Pathways
The investigation into the stereospecificity of N-acyl-alkanolamides, such as Palmitic monoisopropanolamide, represents a nuanced area of biochemical research. Stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms, can exhibit distinct pharmacological and metabolic profiles. This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer of a chiral compound.
Currently, there is a notable lack of publicly available scientific literature that specifically investigates the stereospecific biochemical effects of the (S)-enantiomer of Palmitic monoisopropanolamide in non-human systems. Research has predominantly focused on the parent compound, N-palmitoylethanolamide (PEA), which is achiral, and its general physiological roles.
However, studies on analogous chiral N-acyl-amino acids provide a basis for understanding the potential importance of stereochemistry in this class of molecules. For instance, research on the enantiomers of N-arachidonoyl-alanine, a structurally related N-acyl-amino acid, has demonstrated species-dependent differences in their ability to inhibit the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.gov This suggests that the (S) and (R) enantiomers of such compounds can have varying potencies and interactions with key enzymes in the endocannabinoid system. nih.gov
The differential activity between enantiomers is a well-established principle in pharmacology. For a chiral molecule like Palmitic monoisopropanolamide, the (S) and (R) forms could theoretically exhibit differences in:
Enzymatic Metabolism: The primary enzymes responsible for the degradation of N-acylethanolamines are Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). It is plausible that these enzymes could show stereopreference, metabolizing one enantiomer more rapidly than the other. This would lead to different pharmacokinetic profiles and durations of action for the (S) and (R) forms.
Receptor Interaction: While PEA is known to interact with various receptors, including PPAR-α, the introduction of a chiral center in Palmitic monoisopropanolamide could lead to stereospecific binding affinities and functional activities at these or other receptors. One enantiomer might act as a more potent agonist or antagonist than the other.
To definitively elucidate the stereospecificity of (S)-Palmitic monoisopropanolamide, further research is required. Such studies would involve the separate synthesis and in vitro and in vivo evaluation of the (S) and (R) enantiomers. Comparative analysis of their effects on enzyme activity, receptor binding, and downstream signaling pathways in various non-human models would be necessary to fully characterize their distinct biochemical profiles.
Without direct experimental data, any discussion on the specific stereospecific effects of (S)-Palmitic monoisopropanolamide remains speculative. The following table presents hypothetical comparative data that would be necessary to determine the stereospecificity of this compound.
Table 1: Hypothetical Comparative Data for Enantiomers of Palmitic Monoisopropanolamide in a Non-Human System
| Parameter | (S)-Palmitic monoisopropanolamide | (R)-Palmitic monoisopropanolamide | Racemic Palmitic monoisopropanolamide |
|---|---|---|---|
| FAAH Inhibition (IC₅₀) | Data not available | Data not available | Data not available |
| NAAA Inhibition (IC₅₀) | Data not available | Data not available | Data not available |
| PPAR-α Activation (EC₅₀) | Data not available | Data not available | Data not available |
| Anti-inflammatory Effect (in vitro) | Data not available | Data not available | Data not available |
| Neuroprotective Effect (in vitro) | Data not available | Data not available | Data not available |
IC₅₀: half maximal inhibitory concentration; EC₅₀: half maximal effective concentration.
This table illustrates the type of data required from future non-human biochemical studies to populate our understanding of the stereospecific actions of Palmitic monoisopropanolamide enantiomers.
Future Research Directions and Emerging Paradigms
Development of Novel Stereoselective Catalytic Systems for Amide Synthesis
The precise synthesis of the (S)-enantiomer of palmitic monoisopropanolamide necessitates the development of highly selective catalytic systems. Future research will likely pivot towards both biocatalytic and chemocatalytic strategies that can ensure high enantiomeric excess (e.e.).
Biocatalytic Approaches: Enzymes, particularly lipases and amide synthetases, offer a promising green alternative for chiral amide synthesis. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze amidation reactions with high selectivity. brandeis.edu Research could focus on the kinetic resolution of racemic isopropanolamine via selective acylation with a palmitic acid derivative, a strategy successfully employed for other chiral amines. rsc.org Furthermore, the discovery of broad-spectrum enantioselective Amide Bond Synthetases (ABSs) opens avenues for the direct, ATP-dependent coupling of palmitic acid and (S)-isopropanolamine with high fidelity. rsc.orgacs.org These enzymes can be engineered through site-directed mutagenesis to enhance their specificity and efficiency for long-chain fatty acids and small chiral amines. acs.org
Chemacatalytic Approaches: Asymmetric catalysis offers a powerful tool for stereoselective amide bond formation. Future work could explore the use of chiral transition metal catalysts or organocatalysts. For instance, processes involving the enantioselective hydrogenation of precursor imines using chiral phosphine-modified transition metal catalysts (e.g., Rhodium, Iridium) could be adapted to produce the desired (S)-amine intermediate before amidation. google.com Additionally, racemization-free coupling reagents are crucial for preserving the stereochemical integrity of the chiral amine during the reaction with palmitic acid. rsc.org
| Catalyst Type | Potential Method | Anticipated Advantages | Key Research Challenge |
| Lipase (e.g., CALB) | Kinetic resolution of racemic isopropanolamine | High enantioselectivity, mild reaction conditions, green solvent compatibility. | Optimizing selectivity for isopropanolamine; preventing side reactions. |
| Amide Bond Synthetase (ABS) | Direct enzymatic coupling | High conversion, aqueous medium, potential for high enantioselectivity. | Engineering enzyme pocket for optimal fit of palmitic acid. acs.org |
| Chiral Transition Metal Catalyst | Asymmetric hydrogenation of a precursor | High turnover numbers, well-established ligand libraries. | Synthesis of the appropriate prochiral substrate. |
| Organocatalyst | Racemization-free peptide coupling | Avoids metal contamination, mild conditions. | Ensuring high yields with sterically accessible reagents. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of novel molecules like (S)-Palmitic monoisopropanolamide. These computational tools can accelerate discovery by predicting reaction outcomes, optimizing synthesis conditions, and even designing novel catalysts.
Catalyst and Pathway Design: ML models can be trained on large datasets of reaction information to predict the performance of various catalysts for the amidation of palmitic acid with (S)-isopropanolamine. nih.gov Generative AI models can propose entirely new catalyst structures, including novel enzyme variants or organocatalysts, tailored for this specific transformation. researchgate.net This approach can significantly reduce the experimental effort required to identify optimal catalytic systems.
Synthesis Route Optimization: AI can be employed to devise the most efficient synthetic routes by analyzing all possible reaction pathways. researchgate.net By considering factors like step count, atom economy, and the cost of starting materials, ML algorithms can identify the most sustainable and economically viable methods for producing (S)-Palmitic monoisopropanolamide on a larger scale.
| AI/ML Application | Objective | Potential Impact |
| Generative Molecular Design | Propose novel, highly selective catalysts (enzymatic or chemical). | Accelerate catalyst discovery and reduce reliance on trial-and-error. researchgate.net |
| Predictive Reaction Modeling | Forecast yield and enantioselectivity for different reaction conditions. | Optimize synthesis parameters with fewer experiments. nih.gov |
| Retrosynthetic Analysis | Identify the most efficient and green synthesis pathways. | Improve the overall sustainability and cost-effectiveness of production. |
| ADMET Prediction | Computationally screen for potential absorption, distribution, metabolism, excretion, and toxicity properties. | Guide the design of derivatives with improved biological profiles. acs.org |
Exploration of Advanced Analytical Techniques for In Situ Reaction Monitoring
To optimize the synthesis of (S)-Palmitic monoisopropanolamide, especially in stereoselective reactions, the ability to monitor reaction progress in real-time is critical. Process Analytical Technology (PAT) offers tools for achieving this, moving beyond traditional offline methods like thin-layer chromatography (TLC) or end-point gas chromatography (GC). researchgate.netsci-hub.se
Future research should focus on implementing advanced spectroscopic techniques for in situ monitoring. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can track the consumption of reactants (e.g., the carbonyl group of the fatty acid) and the formation of the amide bond in real-time. For monitoring chirality, chiral-sensitive techniques such as circular dichroism (CD) spectroscopy could potentially be adapted for online measurements, providing real-time data on the enantiomeric excess of the product. Fiber-optic probes would allow these spectroscopic methods to be integrated directly into the reaction vessel, providing continuous data without disturbing the reaction.
| Analytical Technique | Information Provided | Mode of Operation | Advantages for (S)-Palmitic Monoisopropanolamide Synthesis |
| FTIR/Raman Spectroscopy | Concentration of reactants and products (functional group analysis). | In situ via fiber-optic probes. | Real-time kinetic data, detection of intermediates. |
| Gas Chromatography (GC) | Conversion and yield. | Offline or At-line. | Accurate quantification of volatile components after derivatization. sci-hub.se |
| High-Performance Liquid Chromatography (HPLC) | Enantiomeric excess (with a chiral column), purity. | Offline. | Gold standard for determining enantiomeric purity. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, reaction mechanism. | Offline or Flow NMR. | Detailed structural information of products and byproducts. mdpi.com |
Sustainable Synthesis and Green Chemistry Innovations for Amide Production
The future production of fatty acid amides like (S)-Palmitic monoisopropanolamide must align with the principles of green chemistry. This involves using renewable feedstocks, minimizing waste, and employing environmentally benign reaction conditions.
Renewable Feedstocks and Solvents: Palmitic acid can be readily sourced from vegetable oils, such as palm oil, making it a renewable starting material. acs.orgarpnjournals.org Research should focus on utilizing non-food-grade oil sources to avoid competition with food supplies. The use of green solvents, or even solvent-free reaction conditions, is a key area for innovation. For instance, enzymatic amidations can often be performed in the absence of traditional organic solvents, reducing the environmental impact. brandeis.edu
Energy Efficiency and Waste Reduction: Methodologies that operate at lower temperatures and pressures, such as biocatalytic processes, are inherently more energy-efficient. sci-hub.se The development of reusable catalysts, like immobilized enzymes or recoverable metal catalysts, is crucial for minimizing waste and improving the process mass intensity (PMI). mdpi.com One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can also significantly improve efficiency and reduce waste from intermediate purification steps. organic-chemistry.org
| Green Chemistry Principle | Application to (S)-Palmitic Monoisopropanolamide Synthesis |
| Use of Renewable Feedstocks | Sourcing palmitic acid from sustainable, non-food vegetable oils. acs.org |
| Atom Economy | Designing direct amidation routes to maximize the incorporation of starting materials into the final product. |
| Use of Safer Solvents | Employing water or bio-based solvents; developing solvent-free reaction conditions. mdpi.com |
| Energy Efficiency | Utilizing catalytic methods (especially biocatalysis) that proceed at ambient temperature and pressure. sci-hub.se |
| Catalysis | Developing highly active and recyclable catalysts (immobilized enzymes, recoverable chemocatalysts). brandeis.edumdpi.com |
Fundamental Mechanistic Elucidation of Chiral Specificity in Diverse Chemical Systems
A deep understanding of the reaction mechanisms that govern chiral specificity is fundamental to designing more effective stereoselective syntheses. Future research should combine experimental and computational approaches to elucidate these mechanisms.
For enzymatic catalysts like lipases or ABS enzymes, understanding the precise interactions between the substrates and the enzyme's active site is key. acs.org Molecular docking and molecular dynamics (MD) simulations can model how (S)-isopropanolamine fits preferentially into the catalytic pocket, revealing the specific amino acid residues responsible for enantiorecognition. brandeis.edu This knowledge can then guide protein engineering efforts to create enzymes with even greater selectivity. For example, studies on fatty acid amide hydrolase (FAAH) have identified key residues that are critical for its catalytic mechanism, providing a blueprint for how to investigate other amide-related enzymes. nih.gov
In chemocatalysis, computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the transition states of the catalyzed reaction. This allows researchers to understand the energetic differences that lead to the preferential formation of the (S)-enantiomer, guiding the design of more effective chiral ligands and catalysts.
Q & A
Q. What are the recommended analytical methods for confirming the enantiomeric purity of (S)-palmitic monoisopropanolamide in synthetic samples?
To ensure enantiomeric purity, combine chiral chromatography (e.g., HPLC with a chiral stationary phase) with complementary techniques like polarimetry or nuclear magnetic resonance (NMR) using chiral solvating agents. Validate results against reference standards and report resolution factors (Rs) ≥1.5 for baseline separation . For reproducibility, document solvent systems, column specifications, and temperature controls in detail .
Q. How can researchers optimize the synthesis of (S)-palmitic monoisopropanolamide to minimize racemization?
Racemization can be mitigated by:
- Using low-temperature reaction conditions (<50°C) during esterification.
- Employing non-polar solvents (e.g., hexane) to stabilize the transition state.
- Incorporating enantioselective catalysts (e.g., lipases or organocatalysts) . Monitor reaction progress via thin-layer chromatography (TLC) and quantify enantiomeric excess (ee) at intermediate stages using the methods outlined in Question 1 .
Advanced Research Questions
Q. What experimental design strategies are suitable for investigating the structure-activity relationship (SAR) of (S)-palmitic monoisopropanolamide in membrane interactions?
Adopt a multivariate approach, such as Box-Behnken Design (BBD), to evaluate the effects of variables like acyl chain length, solvent polarity, and temperature on membrane fluidity. Use dynamic light scattering (DLS) and fluorescence anisotropy to quantify changes in lipid bilayer properties . For statistical rigor, include ≥3 replicates per condition and apply ANOVA to identify significant interactions (p < 0.05) .
Q. How can conflicting spectroscopic data (e.g., FTIR vs. NMR) on the hydrogen-bonding behavior of (S)-palmitic monoisopropanolamide be resolved?
Perform temperature-dependent studies to assess hydrogen-bond stability. Compare FTIR carbonyl stretching frequencies (1700–1750 cm<sup>−1</sup>) with NMR chemical shifts of amide protons under controlled humidity. Use density functional theory (DFT) calculations to model intermolecular interactions and validate experimental observations . Report discrepancies with error margins and propose mechanistic explanations for variance .
Q. What methodologies ensure reproducibility in studying the metabolic pathways of (S)-palmitic monoisopropanolamide in in vitro models?
- Standardize cell culture conditions (e.g., media composition, passage number).
- Use isotopically labeled analogs (e.g., <sup>13</sup>C-palmitic acid) for tracking metabolic incorporation via LC-MS/MS.
- Include positive controls (e.g., known β-oxidation inhibitors) to validate assay sensitivity . Document all protocols in supplemental materials, including batch numbers of reagents and equipment calibration dates .
Data Validation & Reporting
Q. How should researchers address potential confounding variables in in vivo studies of (S)-palmitic monoisopropanolamide toxicity?
- Stratify animal cohorts by age, sex, and genetic background.
- Include sham-treated controls to isolate compound-specific effects.
- Perform multivariate regression to adjust for covariates like diet and environmental stressors . Report raw data alongside normalized values in open-access repositories to facilitate meta-analyses .
Q. What criteria determine the minimal sample size for robust statistical analysis in studies of (S)-palmitic monoisopropanolamide bioactivity?
Use power analysis (α = 0.05, β = 0.20) based on pilot data. For example, if preliminary results show a 20% difference in enzyme inhibition between groups, calculate sample size using Cohen’s d or similar effect size metrics. Justify assumptions in the methodology section and cite software tools (e.g., G*Power) .
Experimental Design & Optimization
Q. What steps are critical for validating the stability of (S)-palmitic monoisopropanolamide under long-term storage conditions?
Conduct accelerated stability studies at 40°C/75% relative humidity (RH) for 6 months, with periodic sampling. Assess degradation via HPLC-UV and correlate with Arrhenius kinetics to predict shelf life. Include mass balance assessments to account for volatile byproducts .
Q. How can researchers design a dose-response study to evaluate the neuroprotective effects of (S)-palmitic monoisopropanolamide without inducing cytotoxicity?
- Establish a log-scale concentration range (e.g., 1 nM–100 µM) based on IC50 values from prior assays.
- Use high-content screening (HCS) to simultaneously measure neurite outgrowth and cell viability.
- Apply Hill slope models to differentiate efficacy from toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
